1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde

cPLA2α inhibition anti-inflammatory structure-activity relationship

Procure 1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde (CAS 90815-03-5) to access a structurally authenticated scaffold with proven, quantifiable biological baseline activity. Its weak cPLA2α inhibition (IC50 >10 µM, 45% @10 µM) and modest IDO1 potency (IC50 50,000 nM) provide an essential low‑affinity reference point for SAR studies, enabling direct measurement of potency gains from C3 or N1 modifications. The defined 2,4‑dichloro substitution imparts electronic and steric properties distinct from benzyl or 4‑chlorobenzyl analogs, ensuring reproducible enzyme‑assay benchmarking and reliable analytical method validation (mp 121–123 °C). Order exact‑match material to avoid uncontrolled variability in your screening cascade.

Molecular Formula C16H11Cl2NO
Molecular Weight 304.17
CAS No. 90815-03-5
Cat. No. B2789297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde
CAS90815-03-5
Molecular FormulaC16H11Cl2NO
Molecular Weight304.17
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=O
InChIInChI=1S/C16H11Cl2NO/c17-13-6-5-11(15(18)7-13)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2
InChIKeyHLTLQNRYXOUOAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde (CAS 90815-03-5): Technical Baseline and Procurement Identification


1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde (CAS 90815-03-5) is a heterocyclic indole derivative characterized by a 2,4-dichlorobenzyl substitution at the N1 position and a formyl group at the C3 position of the indole core . It serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with reported applications in the preparation of inhibitors targeting cytosolic phospholipase A2α (cPLA2α) and indoleamine 2,3-dioxygenase 1 (IDO1) [1]. Commercially available with a typical purity specification of 95% (Min. Purity Spec) , this compound exhibits a melting point of 121-123 °C and a predicted boiling point of 489.2±40.0 °C .

1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde (CAS 90815-03-5): Why Generic Substitution Fails in Specialized Research


Generic substitution of 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde with other N1-substituted indole-3-carbaldehydes (e.g., 1-benzyl, 1-(4-chlorobenzyl), or 2-methyl analogs) is scientifically unsound due to quantifiable differences in target engagement, physicochemical properties, and synthetic utility. The 2,4-dichlorobenzyl moiety confers a distinct electronic and steric profile that directly impacts binding affinity in enzyme inhibition assays, as demonstrated by comparative cPLA2α inhibition data where the 2,4-dichloro substitution pattern yields an IC50 >10 μM (45% inhibition at 10 μM), whereas optimized ester-linked benzoic acid derivatives of the same scaffold achieve IC50 values as low as 3.2 μM [1]. Additionally, the target compound's IDO1 inhibitory activity (IC50 = 50,000 nM) is orders of magnitude weaker than structurally related analogs (e.g., IC50 = 4–42 nM) [2], underscoring that subtle substitution changes can drastically alter biological activity and preclude interchangeable use. Furthermore, the compound's distinct melting point (121-123 °C) and molecular weight (304.17 g/mol) differentiate it from close analogs, such as 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde (mp 115-119 °C, MW 269.73) , which may affect solubility, formulation, and purification protocols. These quantitative disparities mandate procurement of the exact compound specified in the experimental protocol to ensure reproducibility and valid structure-activity relationship (SAR) conclusions.

1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde (CAS 90815-03-5): Quantitative Differentiation Evidence


cPLA2α Inhibition: The 2,4-Dichloro Substitution Confers Distinct Potency Relative to Optimized Analogs

In a direct head-to-head comparison within the same study, 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde (Compound 56) exhibited an IC50 >10 μM with only 45% inhibition at 10 μM against cPLA2α. In contrast, structurally optimized derivatives bearing ester-linked benzoic acid substituents at the indole 3-position (e.g., Compound 60 with an n=1 linker) demonstrated an IC50 of 3.2 μM under identical assay conditions [1]. This 3-fold or greater difference in potency highlights that the parent aldehyde is a low-affinity starting point, not a potent inhibitor, and is essential as a benchmark control for SAR studies evaluating the impact of 3-position modifications on cPLA2α engagement.

cPLA2α inhibition anti-inflammatory structure-activity relationship

IDO1 Inhibition: A 12,500-Fold Activity Gap Distinguishes This Scaffold from High-Potency Indole Derivatives

In a cell-free biochemical assay using recombinant human His-tagged IDO1 expressed in E. coli, 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde exhibited an IC50 of 50,000 nM (5.00E+4 nM) [1]. In stark contrast, other 1-substituted indole derivatives tested in IFNγ-stimulated human HeLa cell assays show IC50 values ranging from 4 nM to 42 nM [2][3]. This represents a 1,190- to 12,500-fold reduction in potency for the target compound, establishing it as a weak IDO1 binder suitable only as a negative control or starting point for derivatization.

IDO1 inhibition immuno-oncology enzyme inhibition

Physicochemical Differentiation: Melting Point and Molecular Weight Distinguish This Compound from Single-Chloro and Unsubstituted Benzyl Analogs

The 2,4-dichlorobenzyl substitution imparts measurable differences in solid-state and molecular properties relative to close analogs. 1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde exhibits a melting point of 121-123 °C and a molecular weight of 304.17 g/mol . In comparison, the mono-chloro analog 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde (Oncrasin-1) has a reported melting point of 115.0-119.0 °C and a molecular weight of 269.73 g/mol . The unsubstituted benzyl analog 1-benzyl-1H-indole-3-carbaldehyde has a molecular weight of 235.28 g/mol . These differences in melting point and molecular weight can directly impact solubility in common organic solvents, chromatographic retention times, and the physical handling characteristics required for reproducible synthesis and formulation.

physicochemical properties formulation quality control

Synthetic Utility: The C3 Aldehyde and N1 2,4-Dichlorobenzyl Motif Enable Divergent Derivatization Not Possible with 2-Methyl or Alternative N1 Analogs

The combination of a reactive C3 aldehyde handle and the electron-withdrawing, sterically demanding 2,4-dichlorobenzyl group at N1 defines the synthetic utility of this compound. It serves as a key precursor for condensation reactions, as exemplified by its use in the synthesis of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione . In contrast, the 2-methyl analog 1-(2,4-dichlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde (CAS 92407-87-9) features a sterically hindered C2 position that alters the reactivity profile of the C3 aldehyde and precludes the same regioselective transformations . Class-level inference from indole-3-carbaldehyde Schiff base studies indicates that N1 substitution patterns significantly modulate antimicrobial activity; for example, N‑((indol-1H-3-yl)methylene)-4-nitrobenzenamine exhibits an MIC of 2000 µg/mL against Dickeya species [1], demonstrating that the N1 substituent is not merely a spectator but a critical determinant of biological and chemical behavior.

synthetic intermediate Schiff base heterocyclic chemistry

1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde (CAS 90815-03-5): Research and Industrial Application Scenarios


cPLA2α Inhibitor Discovery: SAR Benchmark Control for 3-Position Derivatization

Procure 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde as a low-affinity reference scaffold (cPLA2α IC50 >10 μM, 45% inhibition at 10 μM [1]) in SAR campaigns evaluating the impact of C3 ester-linked benzoic acid modifications on cPLA2α inhibition. Its weak baseline activity provides a clear quantitative contrast against optimized derivatives (e.g., IC50 = 3.2 μM for ester-linked analogs [1]), enabling accurate assessment of the potency gains conferred by C3 functionalization.

IDO1 Negative Control in Immuno-Oncology Assays

Utilize this compound as a well-characterized weak IDO1 inhibitor (IC50 = 50,000 nM in recombinant enzyme assays [2]) to serve as a negative control or low-activity comparator in IDO1 inhibition screens. The 12,500-fold activity gap relative to potent IDO1 inhibitors (IC50 = 4-42 nM [3][4]) makes it an ideal benchmark for validating assay sensitivity and for studying the minimal structural requirements for IDO1 engagement.

Synthesis of Heterocyclic Derivatives via C3 Aldehyde Condensation

Employ this compound as a versatile aldehyde building block for the synthesis of novel heterocyclic systems, including thioxodihydropyrimidinedione conjugates and Schiff bases. The unique 2,4-dichlorobenzyl N1 substituent imparts distinct electronic and steric properties that are non-reproducible with benzyl or 4-chlorobenzyl analogs, ensuring the generation of proprietary chemical space for patenting and lead optimization.

Physicochemical Reference Standard for Analytical Method Development

Use 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde as a reference standard for developing and validating analytical methods (e.g., HPLC, DSC) for indole-based compounds. Its well-defined melting point (121-123 °C ) and molecular weight (304.17 g/mol) provide a reproducible benchmark for calibrating instruments and establishing purity specifications in quality control workflows, particularly when working with halogenated indole scaffolds.

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